2-Pyridinecarboximidamide, 5-bromo-N-hydroxy-

描述

Chemical Identity and Nomenclature

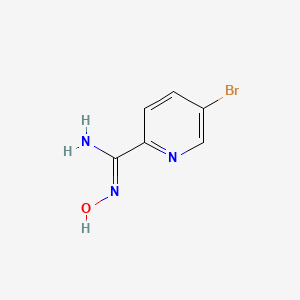

2-Pyridinecarboximidamide, 5-bromo-N-hydroxy- represents a specialized heterocyclic compound characterized by its systematic incorporation of multiple functional elements within a single molecular framework. The compound possesses the Chemical Abstracts Service registry number 380380-62-1 and exhibits a molecular formula of C₆H₆BrN₃O with a corresponding molecular weight of 216.04 daltons. The systematic nomenclature reflects the compound's structural complexity, incorporating the pyridine ring system as the core heterocyclic framework, the carboximidamide functionality at the 2-position, and the selective bromination at the 5-position of the pyridine ring.

The International Union of Pure and Applied Chemistry naming convention for this compound acknowledges its multiple functional groups through the designation "5-bromo-N'-hydroxypyridine-2-carboximidamide," which emphasizes the hydroxylated amidine character of the molecule. Alternative nomenclature systems recognize this compound through various synonymous designations, including "pyridine-2-carboxamide oxime" and "N'-hydroxypyridine-2-carboxamidine," reflecting the versatile nature of amidoxime functional group recognition in chemical literature. The structural representation through Simplified Molecular Input Line Entry System notation provides additional clarity for computational and database applications, facilitating precise identification and analysis of this compound in chemical information systems.

The molecular architecture of 2-Pyridinecarboximidamide, 5-bromo-N-hydroxy- demonstrates the characteristic features of amidoxime compounds, which possess both amino and hydroxyimino functions attached to the same carbon atom. This dual functionality creates a unique electronic environment that influences both the compound's reactivity patterns and its potential for forming coordination complexes with metal ions through bidentate ligand behavior. The strategic positioning of the bromine substituent at the 5-position of the pyridine ring introduces additional electronic effects while providing a site for potential nucleophilic substitution reactions, expanding the synthetic utility of this heterocyclic platform.

Historical Context in Amidoxime Chemistry

The development of amidoxime chemistry traces its origins to fundamental discoveries in the late nineteenth century, establishing a foundation that directly influences contemporary understanding of compounds such as 2-Pyridinecarboximidamide, 5-bromo-N-hydroxy-. The pioneering work of Lossen and Schigerdecker in 1873 marked the first successful synthesis of an amidoxime compound through their preparation of formamidoxime, although the precise structural characterization of these unique functional groups remained elusive for more than a decade. Subsequent investigations by Tiemann in 1884 provided the first definitive chemical structure elucidation of amidoximes, establishing the foundational understanding of their characteristic amino and hydroxyimino functionalities attached to a common carbon center.

The evolution of amidoxime synthetic methodology has been dominated by the nucleophilic attack of hydroxylamine on nitrile precursors, a approach that remains the predominant synthetic route for accessing these compounds in contemporary research. This methodology typically employs hydroxylamine hydrochloride in combination with basic conditions, utilizing reagents such as triethylamine or sodium carbonate to generate the reactive hydroxylamine species in situ. The reaction conditions generally require refluxing alcoholic solvents, with reaction times ranging from one to forty-eight hours depending on the specific substrate characteristics and desired conversion efficiency. Aromatic amidoximes, including pyridine-derived systems like 2-Pyridinecarboximidamide, 5-bromo-N-hydroxy-, typically demonstrate superior yields compared to their aliphatic counterparts, reflecting the enhanced electrophilic character of aromatic nitrile precursors.

Contemporary developments in amidoxime chemistry have expanded to encompass diverse synthetic approaches, including solvent-free methodologies under ultrasonic irradiation and microwave-assisted synthetic protocols. Recent investigations by Ranjbar-Karimi and colleagues have demonstrated the efficacy of ultrasonic irradiation techniques for amidoxime preparation, achieving yields of seventy to eighty-five percent while significantly reducing reaction times. Additionally, the development of ring-opening strategies for heterocyclic precursors has provided alternative synthetic pathways, exemplified by the work of Katritzky and colleagues utilizing imidoylbenzotriazoles as starting materials under microwave irradiation conditions. These methodological advances have particular relevance for brominated pyridine amidoximes, as they offer opportunities for improved synthetic efficiency and reduced environmental impact in the preparation of these specialized heterocyclic compounds.

Significance in Heterocyclic Chemistry Research

The significance of 2-Pyridinecarboximidamide, 5-bromo-N-hydroxy- in heterocyclic chemistry research stems from its multifaceted role as both a synthetic intermediate and a biologically active compound, positioning it at the intersection of fundamental organic chemistry and applied pharmaceutical research. Amidoxime compounds demonstrate remarkable versatility as building blocks for heterocyclic synthesis, serving as precursors for the construction of various nitrogen-containing ring systems through cyclization reactions and functional group transformations. The presence of the bromine substituent in 2-Pyridinecarboximidamide, 5-bromo-N-hydroxy- enhances its synthetic utility by providing a reactive site for cross-coupling reactions, nucleophilic substitution processes, and metal-catalyzed transformations that can lead to diverse heterocyclic architectures.

Research investigations have established that amidoxime compounds possess significant biological activities across multiple therapeutic areas, including antituberculotic, antibacterial, antiviral, and antineoplastic properties. The hydroxyimino and amino functionalities present in these compounds enable multiple modes of biological interaction, including enzyme inhibition, metal chelation, and nitric oxide release mechanisms that contribute to their diverse pharmacological profiles. Studies have demonstrated that amidoximes can function as prodrugs that undergo metabolic conversion to active amidines through cytochrome P450-mediated oxidation processes, providing a mechanism for controlled drug release and tissue-specific activation. This metabolic transformation pathway has particular relevance for brominated pyridine amidoximes, as the halogen substituent can influence both the metabolic stability and the biological distribution of these compounds.

The coordination chemistry of amidoxime compounds represents another significant area of research interest, with these molecules functioning as bidentate ligands that form stable five-membered chelate rings with metal ions. The combination of nitrogen and oxygen donor atoms in the amidoxime functional group creates favorable coordination geometries for various metal centers, leading to the formation of stable metal complexes with potential applications in catalysis, materials science, and medicinal chemistry. Recent crystallographic studies of related amidoxime compounds have revealed the structural characteristics that govern their coordination behavior, including the preferred hydrogen bonding patterns and the geometric constraints that influence metal binding affinity. For 2-Pyridinecarboximidamide, 5-bromo-N-hydroxy-, the additional nitrogen donor atom in the pyridine ring provides opportunities for more complex coordination modes and potentially enhanced stability in metal complex formation.

Table 1: Structural Characteristics of 2-Pyridinecarboximidamide, 5-bromo-N-hydroxy-

Table 2: Synthetic Approaches to Amidoxime Compounds

属性

IUPAC Name |

5-bromo-N'-hydroxypyridine-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3O/c7-4-1-2-5(9-3-4)6(8)10-11/h1-3,11H,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNYNBLKRHFZGQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=NC=C1Br)/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of 5-Bromo-Substituted Pyridine Intermediates

The initial step involves the selective bromination of the pyridine ring at the 5-position. This is typically achieved by starting from 2-hydroxypyridine or related pyridine derivatives, followed by bromination under controlled low-temperature conditions to avoid polybromination or ring degradation.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Dissolve 2-hydroxypyridine salt in deionized water; cool to below 5°C | Prepare 2-hydroxypyridine intermediate |

| 2 | Slowly add bromine (Br2) at <5°C, then warm to room temperature and stir for 45 min | Obtain 2-hydroxy-5-bromopyridine after recrystallization |

| 3 | Purify by neutral alumina column chromatography and recrystallization from ethanol | White crystalline solid, high purity |

This approach ensures selective bromination at the 5-position with yields typically above 85%.

Conversion to N-Hydroxycarboximidamide Functionality

The key functional group transformation involves converting the pyridine derivative into the N-hydroxycarboximidamide. This is commonly achieved via amidoxime chemistry:

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Synthesis of pyridine amidoxime by reaction of pyridine nitriles with hydroxylamine | Formation of pyridine amidoxime intermediate |

| 2 | Conversion of amidoxime to hydroximoyl chloride using reagents such as trifluoroacetic anhydride at 0°C | Activation of amidoxime for further reaction |

| 3 | Reaction of hydroximoyl chloride with ammonia or amines under controlled pH to yield N-hydroxypyridine-2-carboximidamide derivatives | Target compound formation |

Industrial methods optimize temperature, pH, and solvent systems to maximize yield and purity, often achieving yields above 90%.

Representative Synthetic Route from Literature

A reported synthetic sequence for related compounds (e.g., 5-bromo-3-cyanopyridine derivatives) involves palladium-catalyzed coupling followed by amidine formation and hydroxylation steps:

| Stage | Reagents/Conditions | Notes |

|---|---|---|

| Palladium-catalyzed coupling | 5-Bromo-3-cyanopyridine, triethylamine, Pd catalyst, CuI, trimethylsilylacetylene, 100°C, 1 h | Formation of substituted pyridine intermediates |

| Amidoxime formation | Reaction with hydroxylamine derivatives | Conversion to amidoxime intermediates |

| Hydroxylation | Trifluoroacetic anhydride, pyridine, 0°C, 20 h | Formation of N-hydroxy amidine group |

| Purification | Extraction, drying, silica gel chromatography | Isolation of pure compound |

This method demonstrates the feasibility of introducing the N-hydroxy amidine group post bromination with high regioselectivity and good yields.

Comparative Data Table of Preparation Steps

| Preparation Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| 2-Hydroxypyridine synthesis | 2-Hydroxypyrimidine salt, NaHCO3, 0°C, stirring | ~90 | High purity after recrystallization |

| Bromination at 5-position | Bromine, <5°C to RT, methanol recrystallization | 85-90 | Selective monobromination |

| Amidoxime formation | Hydroxylamine, pyridine nitrile, room temp | 80-95 | Key step for amidine functionality |

| Hydroximoyl chloride formation | Trifluoroacetic anhydride, 0°C, 20 h | 85-90 | Activation for N-hydroxy amidine formation |

| Final N-hydroxy amidine formation | Ammonia or amine, pH control, aqueous medium | 90+ | High yield and purity |

Research Findings and Optimization Notes

Temperature Control: Low temperatures (<5°C) during bromination prevent over-bromination and side reactions, improving selectivity and yield.

Solvent Choice: Methanol and ethanol are preferred for recrystallization steps to enhance purity and crystallinity.

Catalysts: Palladium catalysts with copper iodide co-catalysts facilitate coupling reactions in intermediates synthesis, improving reaction rates and yields.

Reaction Time: Extended stirring times (up to 20 hours) at low temperatures for hydroximoyl chloride formation ensure complete conversion.

Purification Techniques: Column chromatography using neutral alumina or silica gel is essential for isolating high-purity final products.

化学反应分析

Types of Reactions

2-Pyridinecarboximidamide, 5-bromo-N-hydroxy- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

科学研究应用

- Inhibition of GSK-3β : Research indicates that derivatives of 2-pyridinecarboximidamide exhibit inhibitory effects on glycogen synthase kinase-3 beta (GSK-3β), an important therapeutic target in various diseases, including cancer and diabetes. For example, certain substituted methylene hydantoins have shown IC50 values as low as 2.14 μM against GSK-3β, suggesting strong inhibitory potential .

- Antiviral Properties : Compounds similar to 2-pyridinecarboximidamide have been investigated for their antiviral properties. For instance, certain derivatives have been identified as effective against influenza viruses by targeting viral polymerases, which are essential for viral replication .

- Molecular Chaperone Enhancement : The compound has been linked to enhancing the expression of molecular chaperones in cells, which can protect tissues from ischemic injuries. This application is particularly relevant in cardiovascular and neurological contexts .

Synthesis and Derivatives

The synthesis of 2-pyridinecarboximidamide involves several chemical reactions that can yield various derivatives with unique properties. For example:

- Synthesis Route : A common method involves the reaction of 5-bromo-2-fluoroanisole with magnesium in anhydrous THF, followed by the addition of 6-bromopyridin-2-yl carboxaldehyde .

- Derivatives : The compound can be modified to enhance its biological activity or selectivity for specific targets.

Case Studies

- GSK-3β Inhibition Studies : A study evaluated a series of pyridine derivatives for their ability to inhibit GSK-3β. The findings highlighted that modifications at the nitrogen and bromine positions significantly influenced inhibitory potency, providing insights into structure-activity relationships (SAR) within this class of compounds .

- Antiviral Efficacy : Research has demonstrated that certain derivatives of 2-pyridinecarboximidamide act as inhibitors of viral polymerases, showing promise in treating viral infections such as influenza . These studies typically involve in vitro assays to determine the efficacy and mechanism of action.

作用机制

The mechanism of action of 2-Pyridinecarboximidamide, 5-bromo-N-hydroxy- involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

相似化合物的比较

Chemical Identity :

- IUPAC Name : 5-Bromo-N''-hydroxypyridine-2-carboximidamide

- CAS Registry Number : 380380-62-1

- Molecular Formula : C₆H₆BrN₃O

- Molecular Weight : 216.04 g/mol

- Structural Features : A pyridine ring substituted with a bromine atom at the 5-position and a hydroxyamidine group (-NH-C(=NH)-OH) at the 2-position.

Physicochemical Properties :

- Limited data are available for this specific brominated derivative. However, its non-brominated analogue, 2-Pyridinecarboximidamide, N-hydroxy- (CAS 1772-01-6), has a molecular weight of 137.14 g/mol, a melting point of 101–102°C, and solubility of 29 g/L in aqueous solutions . The bromine substituent likely increases molecular weight and may alter solubility and reactivity due to its electron-withdrawing nature.

Comparison with Structural Analogues

The following table summarizes key analogues of 2-Pyridinecarboximidamide, 5-bromo-N-hydroxy-, highlighting substituent effects on properties and applications:

Substituent Effects on Physicochemical Properties

- The trifluoromethyl group (-CF₃) enhances lipophilicity and metabolic stability, making it favorable in drug design . The 5-bromo derivative’s larger atomic radius may sterically hinder interactions compared to smaller substituents like -NH₂ or -OCH₃.

- Electron-Donating Groups (NH₂, OCH₃): The amino group (-NH₂) improves aqueous solubility but introduces reactivity (e.g., susceptibility to oxidation).

生物活性

2-Pyridinecarboximidamide, 5-bromo-N-hydroxy- (CAS Number: 380380-62-1) is a compound with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by the presence of a bromine atom and a hydroxyl group, influences its reactivity and biological interactions. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C6H6BrN3O

- Molecular Weight : 216.04 g/mol

- IUPAC Name : 5-bromo-N'-hydroxypyridine-2-carboximidamide

Biological Activity Overview

The biological activity of 2-Pyridinecarboximidamide, 5-bromo-N-hydroxy- has been investigated in various contexts, particularly concerning its antimicrobial properties and potential therapeutic applications.

Antimicrobial Activity

Research indicates that compounds similar to 2-Pyridinecarboximidamide derivatives exhibit notable antimicrobial activity against pathogens such as Mycobacterium tuberculosis (M. tuberculosis). A study highlighted the synthesis of pyridine carboxamidrazones, which demonstrated enhanced activity against M. tuberculosis strains, suggesting that modifications in the pyridine ring could lead to improved efficacy against resistant strains .

The compound's mechanism of action is thought to involve interaction with specific enzymes or receptors within microbial cells. The presence of the bromine atom may enhance its binding affinity to target sites, potentially modulating enzyme activity and disrupting cellular processes critical for pathogen survival.

Case Studies and Experimental Results

- Synthesis and Screening : A study synthesized libraries of pyridine carboxamidrazones and screened them for antimicrobial activity. The results indicated that derivatives with a 2-pyridyl substitution were more effective than their 4-pyridyl counterparts against M. tuberculosis .

- Structural Modifications : The introduction of fluorine atoms into the pyridine ring was shown to significantly improve the antimicrobial activity of certain derivatives by enhancing cell permeability . This suggests that further structural modifications could yield compounds with even greater efficacy.

- Comparative Analysis : In a comparative study, 2-Pyridinecarboximidamide was analyzed alongside other related compounds like N-hydroxypyridine-2-carboxamidine. The presence of the bromine atom in the former was noted to influence its chemical reactivity and biological activity positively.

Data Table: Biological Activity Comparison

| Compound Name | Antimicrobial Activity | Notable Features |

|---|---|---|

| 2-Pyridinecarboximidamide, 5-bromo-N-hydroxy- | Moderate | Bromine enhances reactivity |

| N-hydroxypyridine-2-carboxamidine | Low | Lacks bromine; reduced efficacy |

| Pyridine carboxamidrazones | High | Effective against M. tuberculosis |

常见问题

Q. What are the recommended synthesis routes for 5-bromo-N-hydroxy-2-pyridinecarboximidamide?

The synthesis typically involves bromination of a pyridine precursor followed by imidamide functionalization. For example, bromination at the 5-position of a pyridine derivative can be achieved using brominating agents like N-bromosuccinimide (NBS) under controlled conditions. Subsequent introduction of the N-hydroxycarboximidamide group may involve hydroxylamine derivatives in multi-step reactions. Researchers should optimize reaction parameters (e.g., temperature, solvent polarity) to avoid side products like over-brominated derivatives or hydrolysis byproducts .

Q. How should researchers characterize the purity and structural identity of this compound?

- Purity Analysis : Use HPLC with UV detection (λ ~254 nm) and compare retention times against standards.

- Structural Confirmation :

- NMR : NMR should show characteristic peaks for the pyridine ring (δ 7.5–8.5 ppm) and N-hydroxy group (broad peak δ ~9–10 ppm). NMR confirms the carboximidamide carbon (δ ~160 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode should display [M+H] at m/z 233.0 (CHBrNO) .

- X-ray Crystallography : For unambiguous confirmation, use SHELX or ORTEP-III to resolve crystal structures, particularly to distinguish between tautomeric forms .

Q. What are the critical safety considerations when handling this compound in the laboratory?

- Hazards : May cause respiratory or skin irritation (H313/H333). Avoid inhalation and direct contact .

- Protective Measures : Use fume hoods, nitrile gloves, and lab coats. Store in airtight containers away from light and moisture .

- First Aid : In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectroscopic data during structural elucidation?

- Cross-Validation : Combine - HSQC/HMBC NMR to map connectivity and confirm the N-hydroxy group’s position.

- Crystallographic Refinement : Use SHELXL to resolve ambiguities in bond lengths/angles, especially if tautomerism (e.g., keto-enol forms) is suspected .

- Isotopic Labeling : Introduce -hydroxylamine to track nitrogen environments via NMR .

Q. How can computational methods complement experimental data in studying its reactivity?

- DFT Calculations : Model reaction pathways (e.g., bromination regioselectivity) using Gaussian or ORCA software. Compare calculated NMR shifts with experimental data to validate intermediates .

- Molecular Dynamics : Simulate solvent effects on tautomeric equilibria using packages like GROMACS .

Q. What are the challenges in optimizing reaction yields for derivatives of this compound?

- Byproduct Formation : Competing bromination at adjacent positions can occur if reaction temperatures exceed 50°C. Monitor via TLC or inline IR spectroscopy .

- Purification Issues : Use silica gel chromatography with gradient elution (hexane/ethyl acetate → methanol) to separate polar byproducts. For recalcitrant impurities, recrystallize from ethanol/water mixtures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。